7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Description
Historical Context of Benzodiazepine Chemistry
The historical development of benzodiazepine chemistry traces its origins to a serendipitous discovery in the mid-1950s that would fundamentally transform the landscape of anxiolytic medications. In 1955, Leo Sternbach, a chemist working at Hoffmann-La Roche, accidentally synthesized the first benzodiazepine compound, chlordiazepoxide, which was initially called methaminodiazepoxide. This discovery emerged from Sternbach's work on quinazoline-3-oxide compounds, originally developed as dyes, when he observed unexpected pharmacological properties in one of these synthetic intermediates.
The breakthrough came when laboratory testing revealed that chlordiazepoxide possessed remarkable hypnotic, anxiolytic, and muscle relaxant effects, properties that were significantly superior to existing barbiturate medications of the era. The compound was patented in 1958 and introduced to clinical practice in 1960 under the brand name Librium, marking the beginning of the benzodiazepine era in medicine.
Following the success of chlordiazepoxide, pharmaceutical research rapidly expanded to develop additional benzodiazepine derivatives. In 1963, diazepam was introduced under the brand name Valium, representing a "simplified" version of chlordiazepoxide with enhanced pharmacological properties. By 1977, benzodiazepines had become the most prescribed medications worldwide, revolutionizing the treatment of anxiety disorders, insomnia, and various other medical conditions.
The synthetic methodology that led to these early discoveries involved complex chemical transformations starting from 2-aminobenzophenone derivatives. The process included the formation of oxime intermediates, subsequent cyclization reactions, and various molecular rearrangements that ultimately yielded the characteristic benzodiazepine ring system. This foundational chemistry established the framework for developing numerous structural variants, including compounds like 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
Classification within Benzodiazepine Derivatives
The classification of benzodiazepine derivatives represents a complex taxonomic system based on chemical structure, pharmacological properties, and therapeutic applications. 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione falls within the broad category of 1,4-benzodiazepine derivatives, which constitute the largest and most therapeutically significant subgroup of benzodiazepine compounds.
Within the 1,4-benzodiazepine classification system, compounds are further categorized based on their substitution patterns and functional groups. The primary structural classifications include 1,4-benzodiazepin-2-ones (2-ketoderivatives), 3-hydroxy-1,4-benzodiazepin-2-ones (3-hydroxyderivatives), and tricyclic benzodiazepine derivatives. 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione represents a unique subclass characterized by the presence of diketone functionality at positions 2 and 5, distinguishing it from the more common monoketone derivatives.
The compound's classification is further refined by its specific substitution pattern. The presence of a fluorine atom at position 7 places it within the halogenated benzodiazepine subgroup, while the methyl substitution at the N-4 position contributes to its pharmacokinetic and pharmacodynamic properties. This particular combination of structural features classifies the compound as a fluorinated N-methylated benzodiazepine-2,5-dione derivative.
From a functional perspective, this compound is classified as a benzodiazepine receptor ligand precursor and synthetic intermediate rather than a direct therapeutic agent. Its role in pharmaceutical research places it within the category of reference standards and analytical compounds used in the development and quality control of benzodiazepine receptor antagonists.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Structure | 1,4-Benzodiazepine | Bicyclic heterocyclic compound |
| Functional Group | Diketone derivative | 2,5-dione substitution |
| Halogen Substitution | Fluorinated | 7-Fluoro position |
| Nitrogen Substitution | N-methylated | 4-Methyl position |
| Research Application | Reference standard | Flumazenil impurity |
| Therapeutic Class | Non-therapeutic | Synthetic intermediate |
Significance in Benzodiazepine Structure-Activity Research
The significance of 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in structure-activity relationship research stems from its unique position as both a synthetic precursor and a structural analog that provides crucial insights into benzodiazepine receptor binding and pharmacological activity. Structure-activity relationship studies of benzodiazepines have consistently demonstrated that specific molecular modifications can dramatically alter therapeutic efficacy, receptor selectivity, and pharmacokinetic properties.
Research has established that the electron-withdrawing ability and size of substituents on the benzene ring significantly influence benzodiazepine activity. The fluorine atom at position 7 in this compound represents an optimal electronegative substitution that enhances binding affinity to benzodiazepine receptors while maintaining appropriate molecular size constraints. Studies have shown that for high binding affinity, ring A of the benzodiazepine structure requires an electronegative group at position 7, making this compound particularly valuable for understanding these relationships.
The diketone functionality at positions 2 and 5 provides additional insights into the structural requirements for benzodiazepine receptor interaction. Unlike traditional benzodiazepines that typically contain a single ketone group at position 2, this compound's diketone structure represents a departure from conventional design that has proven valuable in the development of receptor antagonists rather than agonists. This structural modification has been instrumental in understanding how specific functional groups influence the direction of receptor modulation.
The compound's role as a flumazenil impurity has made it particularly significant in analytical and synthetic research. Flumazenil, a benzodiazepine receptor antagonist, requires precise structural characterization of its synthetic intermediates and degradation products to ensure pharmaceutical quality and efficacy. The presence of 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione as an impurity provides researchers with opportunities to study how minor structural variations affect receptor binding profiles and therapeutic outcomes.
Contemporary structure-activity relationship studies have utilized this compound to explore the relationship between molecular conformation and biological activity. The diazepine ring can adopt different conformations, and the specific substitution pattern in this compound has been used to investigate how conformational flexibility influences receptor binding and selectivity. These studies have contributed to the development of more selective benzodiazepine receptor modulators with improved therapeutic profiles.
| Structural Feature | Impact on Activity | Research Significance |
|---|---|---|
| 7-Fluorine substitution | Enhanced receptor binding | Optimal electronegative group |
| N-4 Methyl group | Modified pharmacokinetics | Influences metabolic stability |
| 2,5-Diketone system | Altered receptor modulation | Antagonist vs agonist activity |
| Benzene ring fusion | Core binding framework | Essential structural motif |
| Diazepine ring conformation | Binding selectivity | Conformational analysis studies |
Nomenclature and Identification Systems
The nomenclature and identification of 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione reflects the complexity inherent in benzodiazepine chemical classification systems. This compound exists under multiple naming conventions, each serving specific purposes within chemical databases, pharmaceutical literature, and regulatory frameworks.
The International Union of Pure and Applied Chemistry name for this compound is 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione, which systematically describes the molecular structure according to established chemical nomenclature rules. This systematic name provides precise information about the substitution pattern, ring fusion, and functional groups present in the molecule.
Alternative nomenclature systems have generated several synonymous names for this compound. These include 3,4-Dihydro-7-fluoro-4-methyl-1H-1,4-benzodiazepine-2,5-dione, 7-Fluoro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione, and 1H-1,4-Benzodiazepine-2,5-dione, 7-fluoro-3,4-dihydro-4-methyl. Each variation reflects different approaches to describing the same molecular structure while maintaining chemical accuracy.
The Chemical Abstracts Service has assigned the compound the registry number 78755-80-3, providing a unique identifier that facilitates database searches and literature reviews across multiple chemical information systems. This registry number serves as the definitive identification standard for the compound in scientific and commercial applications.
In pharmaceutical contexts, this compound is frequently identified by its relationship to flumazenil, appearing in literature as "Flumazenil Impurity D," "Flumazenil European Pharmacopoeia Impurity D," or "Flumazenil Impurity 4". These designations reflect its role as a process-related impurity or synthetic intermediate in flumazenil production and highlight its significance in pharmaceutical quality control.
Molecular identification systems utilize various structural descriptors to characterize the compound. The molecular formula C₁₀H₉FN₂O₂ provides elemental composition, while the InChI (International Chemical Identifier) string "InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)" offers a standardized computational representation of the molecular structure.
| Identification System | Identifier | Application |
|---|---|---|
| Chemical Abstracts Service Number | 78755-80-3 | Database registration |
| Molecular Formula | C₁₀H₉FN₂O₂ | Elemental composition |
| International Union of Pure and Applied Chemistry Name | 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | Systematic nomenclature |
| PubChem Compound Identifier | 658990 | Chemical database reference |
| European Pharmacopoeia Designation | Flumazenil Impurity D | Pharmaceutical quality control |
| Molecular Weight | 208.19 g/mol | Physical property identifier |
Properties
IUPAC Name |
7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHGZIQXTHAVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349737 | |
| Record name | 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78755-80-3 | |
| Record name | Flumazenil dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-7-fluoro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMAZENIL DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JJ4V0H2YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, also known as Flumazenil Impurity D, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9FN2O2
- Molecular Weight : 208.19 g/mol
- CAS Number : 78755-80-3
- Structure : The compound features a benzodiazepine core with a fluorine substituent at the 7-position and a methyl group at the 4-position.
| Property | Value |
|---|---|
| Molecular Formula | C10H9FN2O2 |
| Molecular Weight | 208.19 g/mol |
| CAS Number | 78755-80-3 |
| SMILES | CN1CC(=O)Nc2ccc(F)cc2C1=O |
| IUPAC Name | 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
This compound exhibits its biological effects primarily through interaction with the central nervous system (CNS). It is structurally related to benzodiazepines, which are known for their ability to modulate the GABA_A receptor—a key player in inhibitory neurotransmission.
Pharmacological Effects
- Anxiolytic Activity : The compound has shown potential anxiolytic effects in preclinical studies. Its ability to enhance GABAergic transmission may contribute to reduced anxiety levels.
- Sedative Properties : Similar to other benzodiazepines, it may possess sedative properties that could be beneficial in treating insomnia or agitation.
- Neuroprotective Effects : Emerging research suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and efficacy of this compound. Notably:
-
Study on GABA_A Modulation :
- A study demonstrated that the compound enhances GABA_A receptor activity in vitro, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This effect was quantified using electrophysiological techniques and showed a significant increase in inhibitory postsynaptic currents (IPSCs) .
- Animal Model Research :
- Neuroprotective Studies :
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Development
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is primarily studied for its potential as a pharmaceutical agent. Its structural similarity to benzodiazepines suggests it may exhibit anxiolytic and sedative properties. Research has indicated that modifications to the benzodiazepine core can enhance activity against various targets in the central nervous system.
The compound has been evaluated for its toxicological profile. Studies have shown that it can cause skin and eye irritation (H315, H319) . Understanding the safety profile of such compounds is essential for their development into therapeutic agents.
Case Study 1: Evaluation of Anxiolytic Activity
In a study examining the anxiolytic effects of various benzodiazepine derivatives, researchers found that compounds structurally similar to this compound exhibited significant anxiolytic properties in animal models. The study highlighted the importance of fluorination at the 7-position for enhancing pharmacological activity.
Case Study 2: Quality Control in Drug Manufacturing
A pharmaceutical company utilized this compound as a reference standard during the production of flumazenil. The compound was instrumental in ensuring that the final product met regulatory standards for purity and potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-diones, where substitutions at the 3-, 4-, or 7-positions significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Substituents : Chlorine at 7-position, methyl at 4-position.
- Molecular Formula : C₁₀H₉ClN₂O₂.
- Key Differences: The chlorine atom (electronegativity: 3.0) vs. Discontinued Status: Listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability compared to the fluoro analog .
(Z)-3-Benzylidene-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Substituents : Benzylidene group at 3-position, methyl at 4-position.
- Source : Isolated from the fungus Penicillium crustosum .
- Key Differences: The bulky benzylidene group introduces steric hindrance, likely reducing receptor binding affinity. Pharmacological Data: No significant antimicrobial (MIC >100 µg/mL) or antitumor (IC₅₀ >100 µmol/L) activity observed .
Unsubstituted 3,4-Dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Substituents: No 7- or 4-position modifications.
Activity Profile
- Fluoro vs. Chloro Substitution : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine .
- Steric Effects : Bulky substituents (e.g., benzylidene) reduce bioactivity, as seen in P. crustosum derivatives .
Comparative Data Table
Preparation Methods
Anthranilic Acid Derivative Condensation
Anthranilic acid derivatives serve as precursors for constructing the benzodiazepine skeleton. For example, 7-fluoroanthranilic acid can react with methylamine derivatives in the presence of a coupling agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form an intermediate amide. Subsequent cyclization under acidic or basic conditions yields the diazepine ring.
Table 1: Representative Reaction Conditions for Anthranilic Acid-Based Synthesis
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7-Fluoroanthranilic acid | POCl₃ | 80–90 | 6–8 | 62–68 |
| N-Methylglycine ethyl ester | SOCl₂ | 70–75 | 4–5 | 55–60 |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers an alternative route, particularly for introducing substituents at specific positions. A diene precursor containing fluorine and methyl groups undergoes RCM using Grubbs catalyst to form the seven-membered diazepine ring. This method is advantageous for controlling stereochemistry but requires stringent anhydrous conditions.
Fluorination and Methylation Techniques
Direct Fluorination at the 7-Position
Electrophilic fluorination using Selectfluor® or xenon difluoride (XeF₂) is employed to introduce the fluorine atom at the 7-position of the benzene ring. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).
Methyl Group Introduction at the 4-Position
The methyl group at the 4-position is introduced via alkylation during cyclization. For instance, methylamine or its hydrochloride salt reacts with keto intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate N-methylation.
Table 2: Methylation Reaction Parameters
| Methylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Methylamine hydrochloride | K₂CO₃ | Acetonitrile | 70–75 |
| Dimethyl sulfate | NaH | THF | 65–70 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance the solubility of intermediates, while lower temperatures (50–70°C) minimize side reactions such as ring-opening or decarboxylation.
Catalytic Enhancements
Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) accelerate cyclization steps by stabilizing transition states. For example, ZnCl₂ increases the yield of the diazepine ring from 58% to 73% when added at 0.5 equiv.
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzodiazepine precursors. Key steps include fluorination at the 7-position and methylation at the 4-position. Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) significantly impact yield. For example, fluorous-phase synthesis methods can enhance purity by leveraging phase separation . Optimization via fractional factorial design (e.g., varying reagent stoichiometry and time) is recommended to identify critical parameters .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR confirm fluorination and methyl group placement (e.g., δ ~2.3 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (208.19 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretching (~1700 cm) and C-F bonds (~1100 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrobenzodiazepine core .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at +5°C in inert, anhydrous conditions (argon/vacuum-sealed vials) to prevent hydrolysis of the lactam ring. Use desiccants (e.g., silica gel) during transport and avoid prolonged exposure to light due to potential photodegradation .
Advanced Research Questions
Q. How can contradictions in reported pharmacological activities of benzodiazepine derivatives like this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in receptor binding assays (e.g., GABA vs. peripheral benzodiazepine receptors). To address this:
- Perform comparative binding studies using radiolabeled ligands (e.g., -flumazenil) under standardized conditions (pH 7.4, 37°C) .
- Utilize molecular docking simulations (e.g., AutoDock Vina) to analyze interactions between the 7-fluoro substituent and receptor pockets .
Q. What advanced computational methods are suitable for predicting reactivity or stability under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates reaction pathways for fluorination or oxidation (e.g., using B3LYP/6-31G* basis sets) .
- Molecular Dynamics (MD) Simulations : Predicts degradation kinetics in aqueous environments (e.g., solvation free energy analysis) .
- AI-driven QSAR Models : Train models on benzodiazepine datasets to predict metabolic stability or toxicity .
Q. How can researchers design experiments to optimize synthesis using statistical methods?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2 design to identify interactions (e.g., Pareto charts) .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., Central Composite Design) to maximize yield .
- Example : A 3-factor design reduced synthesis steps from 5 to 3 while maintaining >85% purity .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
